molecular formula C17H16ClFN2O4S B10971840 2-chloro-4-fluoro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

2-chloro-4-fluoro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B10971840
M. Wt: 398.8 g/mol
InChI Key: RJDXKWMTYFXGQC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzenesulfonyl chloride and 4-aminomorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.

Scientific Research Applications

2-Chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in biological studies to understand its interactions with proteins and other biomolecules.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of certain enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide: This compound is unique due to the presence of both chlorine and fluorine atoms, as well as the morpholine ring.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another compound with similar halogen substituents but lacking the sulfonamide and morpholine groups.

    2-Chloro-4-fluorotoluene: A simpler compound with similar halogen substituents but without the additional functional groups.

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClFN2O4S

Molecular Weight

398.8 g/mol

IUPAC Name

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H16ClFN2O4S/c18-15-11-13(19)3-6-16(15)26(23,24)20-14-4-1-12(2-5-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2

InChI Key

RJDXKWMTYFXGQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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